
2-Methoxyphenol-d3
Overview
Description
2-Methoxyphenol-d3, also known as deuterated guaiacol, is a deuterium-labeled version of 2-Methoxyphenol. This compound is primarily used in research and chemical labeling applications. It is a phenolic compound containing a methoxy functional group, and it appears as a colorless liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyphenol-d3 can be synthesized by reacting guaiacol (2-Methoxyphenol) with deuterium gas. The specific synthesis steps are typically carried out under moisture-proof conditions to avoid interference with moisture .
Industrial Production Methods: The industrial production of this compound involves the methylation of o-catechol using potash and dimethyl sulfate. This process results in the formation of 2-Methoxyphenol, which is then reacted with deuterium gas to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenol-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted phenols
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
Research has shown that 2-methoxyphenol derivatives possess significant antioxidant properties. A study investigated the structure-activity relationship (SAR) of various 2-methoxyphenols, including 2-methoxyphenol-d3, focusing on their ability to inhibit cyclooxygenase-2 (COX-2) and their antioxidant capacity. The findings indicated that certain derivatives exhibited high levels of antioxidant activity, which could be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on human cancer cell lines using various 2-methoxyphenols. The cytotoxic effects were measured using the MTT assay, which evaluates cell viability. The results indicated that while some derivatives showed high cytotoxicity, this compound demonstrated moderate effects, suggesting potential use in cancer treatment protocols .
Food Science Applications
Stability of Edible Oils
A study explored the effectiveness of aminomethyl derivatives of 2-methoxyphenol on enhancing the oxidative stability of coconut oil during frying and storage. The research indicated that these derivatives significantly delayed the formation of free fatty acids (FFA) and peroxide values (PV), thereby improving the shelf life and quality of edible oils . The following table summarizes the effects observed:
Antioxidant | FFA Increase (after 6 hours) | PV Increase |
---|---|---|
Control | Significant | High |
DMMMP (500 ppm) | Moderate | Moderate |
PMVA (350 ppm) | Minimal | Low |
TBHQ (200 ppm) | None | Low |
This data underscores the potential for using 2-methoxyphenol derivatives as natural antioxidants in food preservation.
Analytical Chemistry Applications
Gas Chromatography-Mass Spectrometry (GC-MS)
this compound is utilized as an internal standard in GC-MS analyses due to its stable isotopic composition. This application is particularly relevant in studies assessing the presence of phenolic compounds in various matrices, including food products and biological samples. Its use enhances the accuracy and reliability of quantitative analyses .
Environmental Monitoring
Detection of Phenolic Compounds
The compound serves as a marker for monitoring environmental pollutants, particularly in studies assessing the impact of industrial effluents on aquatic ecosystems. Its presence can indicate contamination levels and help evaluate the effectiveness of remediation strategies .
Case Studies
-
Antioxidant Efficacy in Food Products
A study published in the Food and Nutrition Journal evaluated two aminomethyl derivatives of 2-methoxyphenol for their antioxidant properties in coconut oil. The results demonstrated a significant reduction in oxidative degradation compared to control samples without antioxidants . -
Pharmacological Research on COX-2 Inhibition
A comprehensive SAR study highlighted the potential of 2-methoxyphenol derivatives as COX-2 inhibitors, suggesting their utility in developing new anti-inflammatory medications .
Mechanism of Action
2-Methoxyphenol-d3 exerts its effects through various mechanisms:
Antioxidant Activity: It acts as a potent scavenger of reactive oxygen radicals, which may be associated with its effect on cell proliferation.
Anti-inflammatory Activity: It inhibits the expression of cyclooxygenase-2 (COX-2) and the activation of nuclear factor kappa B (NF-κB), which are involved in inflammatory responses.
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): The non-deuterated version of 2-Methoxyphenol-d3.
3-Methoxyphenol: Another isomer of methoxyphenol.
4-Methoxyphenol:
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR studies and other research applications where tracking and identifying the structure of compounds is essential .
Biological Activity
2-Methoxyphenol-d3, also known as Guaiacol-d3, is a deuterated form of guaiacol, a phenolic compound with significant biological activities. This article explores its biological activity, particularly focusing on its roles as an anti-inflammatory agent, antioxidant, and potential therapeutic applications.
- Molecular Formula : CHDO
- Molecular Weight : 127.156 g/mol
- Density : 1.137 g/cm³
- Boiling Point : 205 °C
- CAS Number : 74495-69-5
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. Studies have shown that it inhibits lipopolysaccharide (LPS)-stimulated COX-2 expression in macrophages, which is crucial in mediating inflammatory responses .
Antioxidant Properties
The antioxidant activity of 2-methoxyphenols, including this compound, has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. These studies indicate that compounds in this class can effectively neutralize free radicals, thereby reducing oxidative stress—a contributing factor in many diseases like cancer and cardiovascular disorders .
Quantitative Structure-Activity Relationship (QSAR)
A study investigating the biological activities of various 2-methoxyphenols utilized QSAR models to predict their effectiveness as COX-2 inhibitors. The results indicated a strong correlation between molecular descriptors (e.g., ionization potential and electronegativity) and biological activity, suggesting that structural modifications could enhance therapeutic efficacy .
Cytotoxicity Studies
Research has shown that the cytotoxicity of 2-methoxyphenols varies significantly among different compounds. For instance, the cytotoxic concentration (CC50) against human cancer cell lines was determined using the MTT assay. The findings indicated that while some derivatives exhibited high cytotoxicity, this compound demonstrated moderate effects, making it a candidate for further investigation in cancer therapeutics .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Methoxyphenol-d3 with high isotopic purity?
To synthesize this compound, deuterium incorporation must be optimized. Common methods include acid- or base-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under controlled temperatures. Isotopic purity is confirmed via ¹H NMR (absence of proton signals at the methoxy group) and mass spectrometry (e.g., ESI-MS or GC-MS) to verify ≥98% deuterium incorporation . Contamination risks arise from residual protons in solvents or catalysts, necessitating rigorous purification steps like column chromatography or recrystallization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires:
- NMR spectroscopy : Compare ¹³C and DEPT-135 spectra with non-deuterated analogs to confirm deuterium placement and aromatic ring integrity.
- Isotopic ratio mass spectrometry (IRMS) : Quantify D/H ratios to ensure isotopic consistency.
- X-ray crystallography (if crystalline): Resolve bond lengths and angles to confirm deuteration sites .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Use GC-MS or LC-HRMS with deuterium-specific transitions to distinguish it from non-deuterated analogs. Internal standards (e.g., ¹³C-labeled analogs) improve quantification accuracy. For trace analysis, derivatization with silylating agents enhances volatility and detection sensitivity in GC-MS .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
Discrepancies often arise from solvent purity or measurement protocols. To resolve:
- Replicate experiments using standardized conditions (e.g., OECD guidelines).
- Cross-validate with computational models (e.g., COSMO-RS for solubility predictions).
- Reference peer-reviewed databases like NIST Chemistry WebBook for benchmark values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation of volatile deuterated compounds.
- Store in airtight, labeled containers away from light/moisture.
- Follow OSHA-compliant waste disposal protocols for deuterated organics .
Advanced Research Questions
Q. How does deuteration at the methoxy group influence the reaction kinetics of this compound in oxidative pathways?
Deuteration alters kinetic isotope effects (KIEs) , slowing reaction rates in oxidative processes (e.g., hydroxylation by cytochrome P450 enzymes). Use stopped-flow spectroscopy or computational DFT simulations to measure KIEs. For example, kₐₗᵢgₕₜ/k_D ratios >1 indicate significant isotopic effects in rate-determining steps .
Q. Can this compound serve as a tracer in metabolic flux studies?
Yes. Its deuterated methoxy group is metabolically stable in many systems, enabling tracking via LC-HRMS or ²H NMR . Applications include:
- Mapping lignin degradation pathways in microbial systems.
- Quantifying phenolic metabolite turnover in plant tissues .
Q. What computational methods predict the vibrational spectra of this compound for IR/Raman studies?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts vibrational modes. Compare calculated spectra with experimental IR/Raman data to assign deuteration-sensitive peaks (e.g., C-D stretching at ~2100 cm⁻¹) .
Q. How do solvent isotope effects (SIEs) impact the stability of this compound in aqueous solutions?
In D₂O, SIEs alter hydrogen bonding and hydrolysis rates. Monitor stability via:
- UV-Vis spectroscopy for pH-dependent absorbance shifts.
- Kinetic studies comparing degradation rates in H₂O vs. D₂O.
SIEs >1 suggest deuteration stabilizes the compound in aqueous media .
Q. What strategies mitigate isotopic scrambling during derivatization of this compound for GC-MS analysis?
Properties
IUPAC Name |
2-(trideuteriomethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480725 | |
Record name | 2-Methoxyphenol-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-69-5 | |
Record name | 2-Methoxyphenol-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.